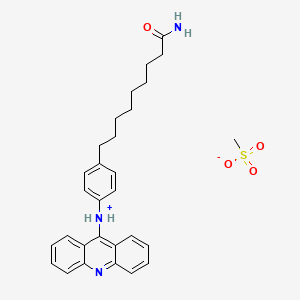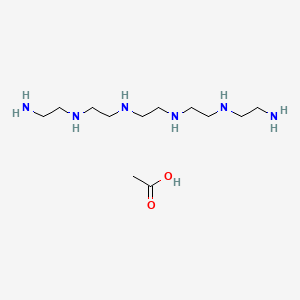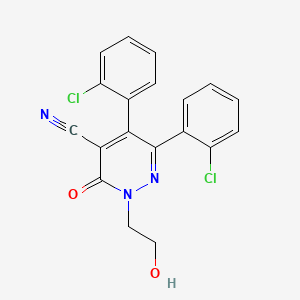
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring and a dimethyl-phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine typically involves the nitration of 2-(3,4-Dimethyl-phenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine.
科学的研究の応用
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The dimethyl-phenoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine
- 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a dimethyl-phenoxy group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-5-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-12(7-10(9)2)18-13-6-4-11(8-14-13)15(16)17/h3-8H,1-2H3 |
InChIキー |
JHEZOWCIVSOCDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)

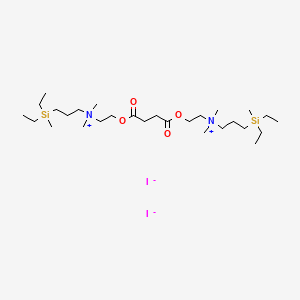
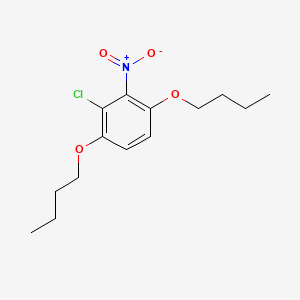
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

